2-Chloro-6,7-dimethylquinoline-3-carbaldehyde
CAS No.: 94856-39-0
Cat. No.: VC21450893
Molecular Formula: C12H10ClNO
Molecular Weight: 219.66g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94856-39-0 |
|---|---|
| Molecular Formula | C12H10ClNO |
| Molecular Weight | 219.66g/mol |
| IUPAC Name | 2-chloro-6,7-dimethylquinoline-3-carbaldehyde |
| Standard InChI | InChI=1S/C12H10ClNO/c1-7-3-9-5-10(6-15)12(13)14-11(9)4-8(7)2/h3-6H,1-2H3 |
| Standard InChI Key | MRKMNOLGKUJUSJ-UHFFFAOYSA-N |
| SMILES | CC1=CC2=CC(=C(N=C2C=C1C)Cl)C=O |
| Canonical SMILES | CC1=CC2=CC(=C(N=C2C=C1C)Cl)C=O |
Introduction
Chemical Structure and Properties
2-Chloro-6,7-dimethylquinoline-3-carbaldehyde features a quinoline backbone with strategically positioned functional groups that contribute to its unique chemical and biological properties. The molecular structure includes a chloro substituent at the 2-position, two methyl groups at the 6 and 7 positions, and an aldehyde functional group at the 3-position.
Physical and Chemical Characteristics
The compound is characterized by its specific molecular properties that define its reactivity and interactions with biological systems. The following table summarizes the key physical and chemical properties of 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde:
| Property | Value |
|---|---|
| CAS Number | 94856-39-0 |
| Molecular Formula | C₁₂H₁₀ClNO |
| Molecular Weight | 219.66 g/mol |
| IUPAC Name | 2-chloro-6,7-dimethylquinoline-3-carbaldehyde |
| Standard InChI | InChI=1S/C12H10ClNO/c1-7-3-9-5-10(6-15)12(13)14-11(9)4-8(7)2/h3-6H,1-2H3 |
| Standard InChIKey | MRKMNOLGKUJUSJ-UHFFFAOYSA-N |
| SMILES | CC1=CC2=CC(=C(N=C2C=C1C)Cl)C=O |
The compound's structural features, particularly the chlorine atom at position 2 and the aldehyde group at position 3, contribute significantly to its reactivity patterns and potential applications in medicinal chemistry .
Spectroscopic Properties
The spectroscopic characterization of 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde provides valuable insights into its structural confirmation and purity assessment. Modern spectroscopic techniques such as NMR, IR, and mass spectrometry have been employed to elucidate its structural features. The compound's predicted collision cross-section data, which is useful for mass spectrometry analysis, is presented below:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 220.05237 | 143.9 |
| [M+Na]⁺ | 242.03431 | 161.1 |
| [M+NH₄]⁺ | 237.07891 | 153.7 |
| [M+K]⁺ | 258.00825 | 152.3 |
| [M-H]⁻ | 218.03781 | 147.2 |
| [M+Na-2H]⁻ | 240.01976 | 151.8 |
| [M]⁺ | 219.04454 | 147.8 |
| [M]⁻ | 219.04564 | 147.8 |
These spectroscopic parameters are essential for analytical chemists working with this compound, allowing for precise identification and quantification in complex matrices .
Synthesis Methods
The synthesis of 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde typically involves multi-step organic reactions, with various approaches having been reported in the scientific literature. Understanding these synthetic pathways is crucial for researchers aiming to produce this compound for further studies or applications.
Meth-Cohn Method
One established approach for synthesizing 2-chloroquinoline-3-carbaldehydes, including 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde, is the Meth-Cohn method. This synthetic route has been documented in literature and represents a reliable pathway for obtaining the target compound . The method typically involves the use of specific precursors and reaction conditions to generate the desired quinoline scaffold with the appropriate substituents.
Biological Activities
The biological profile of 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde has been a subject of scientific investigation, revealing its potential therapeutic applications in various disease models.
Anticancer Properties
Research has indicated that 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde exhibits potential anticancer activity. The compound's ability to interact with specific biological targets involved in cancer progression makes it a promising candidate for anticancer drug development. While the exact mechanisms are still being elucidated, it is believed that the compound's structural features enable it to inhibit specific enzymes or modulate receptor activities crucial for cancer cell survival and proliferation.
Antimalarial Activity
In addition to its anticancer potential, 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde has been investigated for antimalarial properties. Quinoline derivatives have historically been significant in antimalarial drug development, and this specific compound continues that tradition with its unique substitution pattern potentially offering advantages in terms of efficacy or resistance profiles. The compound's interaction with malarial parasites' biological pathways could interfere with their life cycle, thereby providing a basis for its antimalarial activity.
Free Radical Scavenging Properties
Applications in Medicinal Chemistry
The unique structural and biological properties of 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde position it as a valuable compound in medicinal chemistry research and development.
As a Chemical Intermediate
One of the primary applications of 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde is its use as an intermediate in the synthesis of pharmacologically active compounds. The reactive aldehyde group at position 3 and the chloro substituent at position 2 make it amenable to various chemical transformations, allowing for the generation of diverse chemical libraries for biological screening.
Development of Enzyme Inhibitors
Research has explored the potential of 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde in the development of enzyme inhibitors. Its ability to interact with biological macromolecules makes it a promising scaffold for designing compounds that can selectively inhibit specific enzymes involved in disease processes. This application is particularly relevant in areas such as cancer research, where enzyme inhibition can potentially disrupt aberrant cellular pathways.
Receptor Ligand Development
Another significant application of 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde lies in the development of receptor ligands. The compound's structural features enable it to modulate receptor activity, making it valuable for designing drugs that target specific receptor systems implicated in various diseases. This application extends to neurological disorders, inflammatory conditions, and other pathologies where receptor modulation represents a viable therapeutic strategy.
Comparison with Similar Compounds
Understanding the relationship between 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde and structurally related compounds provides insights into structure-activity relationships and potential optimization strategies.
Comparison with 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde
A notable structural analog of 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde is 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde. The primary difference between these two compounds lies in the substitution at positions 6 and 7: while the target compound features methyl groups, its analog contains methoxy groups. This structural variation significantly affects the compounds' physicochemical properties, including solubility, lipophilicity, and electronic distribution, which in turn influence their biological activities and potential applications.
Structure-Activity Relationships
The specific substitution pattern of 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde distinguishes it from other quinoline derivatives and contributes to its unique biological profile. The presence of methyl groups at positions 6 and 7, as opposed to other substituents like methoxy groups, affects the compound's reactivity and biological activities. Structure-activity relationship studies focusing on quinoline derivatives have helped elucidate how specific structural features influence biological activities, guiding rational design of more effective analogs.
Current Research and Future Directions
Research on 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde continues to evolve, with ongoing investigations exploring its potential applications and enhancing our understanding of its biological mechanisms.
Ongoing Research Areas
Current research on 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde focuses on several key areas. These include detailed investigations into its synthesis optimization, comprehensive characterization of its biological activities, and exploration of its potential therapeutic applications. Researchers are particularly interested in elucidating the molecular mechanisms underlying its anticancer and antimalarial activities, which could inform the development of more effective derivatives.
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